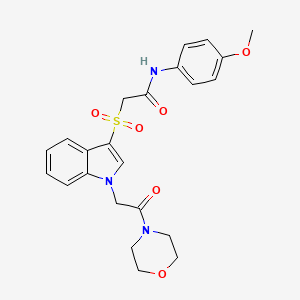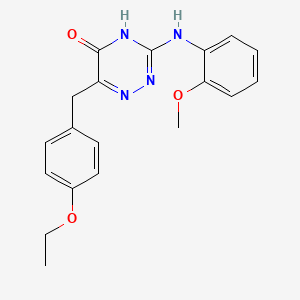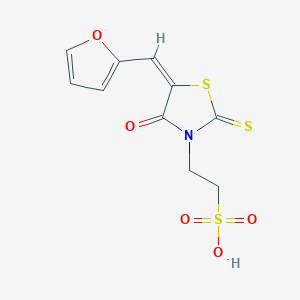
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this molecule would depend on its functional groups and their positions in the molecule. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The ethoxyphenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would depend on its structure and functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Characterization
- Chemical Synthesis : Novel compounds with oxadiazole and quinolinone moieties have been synthesized and characterized, illustrating the versatility of these structures in creating diverse chemical entities. Such compounds are often synthesized to explore their potential biological activities and applications in medicinal chemistry (Mamatha S.V et al., 2019).
Biological Activity
- Antimicrobial and Antifungal Activities : Synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, showing significant potential against various bacterial and fungal strains. This indicates the promise of these compounds in developing new antibiotics or antifungal agents (Rambabu Sirgamalla & Sakram Boda, 2019).
- Antitumor and Anticancer Activities : Some derivatives have been tested for their antitumor activities against different cancer cell lines, showing moderate to high levels of inhibitory activities. This highlights their potential use in cancer therapy (Yilin Fang et al., 2016).
Chemosensors
- Detection of Fluoride Ions : Certain derivatives have been used as chemosensors for the detection of fluoride ions, showcasing their application in environmental monitoring and analytical chemistry (Liang Zhang et al., 2020).
作用機序
The mechanism of action of a molecule refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the molecule’s interactions with proteins, DNA, or other biological targets are investigated. Without specific experimental data, it’s difficult to predict the mechanism of action of this molecule .
Safety and Hazards
将来の方向性
The study of this molecule could open up new directions in various fields, depending on its properties. For example, if it shows interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .
特性
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-3-11-26-13-18(20(27)17-12-15(23)7-10-19(17)26)22-24-21(25-29-22)14-5-8-16(9-6-14)28-4-2/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYGQDHBMBHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]phenyl acetate](/img/structure/B2606164.png)
![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)
![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)
![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)


![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)
![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)
